molecular formula C13H23NO B13060252 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one

2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one

Cat. No.: B13060252
M. Wt: 209.33 g/mol
InChI Key: WNNAHXZGIHEXPU-UHFFFAOYSA-N
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Description

2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is a synthetic organic compound. It features a unique structure with an azocane ring and a cyclopropyl group, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

  • Formation of the azocane ring through cyclization reactions.
  • Introduction of the cyclopropyl group via cyclopropanation reactions.
  • Final coupling of the azocane and cyclopropyl groups under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:

  • Use of continuous flow reactors for efficient cyclization.
  • Employment of high-yield catalysts to minimize by-products.
  • Implementation of purification techniques like chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to simpler compounds using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential use in drug development for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one would depend on its specific interactions with molecular targets. Possible pathways include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Cellular uptake: Affecting cellular processes through internalization and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Azocan-2-yl)-1-(cyclopropyl)ethan-1-one: Lacks the methyl group on the cyclopropyl ring.

    2-(Azocan-2-yl)-1-(2-methylcyclopropyl)propan-1-one: Has an additional carbon in the side chain.

Uniqueness

2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is unique due to the presence of both the azocane ring and the methyl-substituted cyclopropyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(azocan-2-yl)-1-(2-methylcyclopropyl)ethanone

InChI

InChI=1S/C13H23NO/c1-10-8-12(10)13(15)9-11-6-4-2-3-5-7-14-11/h10-12,14H,2-9H2,1H3

InChI Key

WNNAHXZGIHEXPU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)CC2CCCCCCN2

Origin of Product

United States

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